2-Hydrazinyl-1-isopropyl-1H-benzo[d]imidazole 2-Hydrazinyl-1-isopropyl-1H-benzo[d]imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16540519
InChI: InChI=1S/C10H14N4/c1-7(2)14-9-6-4-3-5-8(9)12-10(14)13-11/h3-7H,11H2,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C10H14N4
Molecular Weight: 190.25 g/mol

2-Hydrazinyl-1-isopropyl-1H-benzo[d]imidazole

CAS No.:

Cat. No.: VC16540519

Molecular Formula: C10H14N4

Molecular Weight: 190.25 g/mol

* For research use only. Not for human or veterinary use.

2-Hydrazinyl-1-isopropyl-1H-benzo[d]imidazole -

Specification

Molecular Formula C10H14N4
Molecular Weight 190.25 g/mol
IUPAC Name (1-propan-2-ylbenzimidazol-2-yl)hydrazine
Standard InChI InChI=1S/C10H14N4/c1-7(2)14-9-6-4-3-5-8(9)12-10(14)13-11/h3-7H,11H2,1-2H3,(H,12,13)
Standard InChI Key RNQDNDOAQJCNLI-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C2=CC=CC=C2N=C1NN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzimidazole ring system substituted with an isopropyl group at the 1-position and a hydrazino (-NH-NH₂) group at the 2-position. The benzimidazole core provides aromatic stability, while the hydrazino group introduces nucleophilic reactivity. The isopropyl substituent enhances lipophilicity, influencing the compound’s solubility and membrane permeability .

Table 1: Key Structural and Computational Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₄N₄
Molecular Weight190.25 g/mol
IUPAC Name(1-propan-2-ylbenzimidazol-2-yl)hydrazine
SMILES NotationCC(C)N1C2=CC=CC=C2N=C1NN
XLogP3-AA1.7
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds2
Exact Mass190.121846 Da

The hydrazino group’s electron-donating nature facilitates interactions with electrophilic biomolecules, while the isopropyl group contributes to steric effects that may modulate binding affinity.

Synthesis and Manufacturing

Synthetic Route

The compound is synthesized via nucleophilic substitution between 2-chloro-1-isopropyl-1H-benzimidazole and hydrazine hydrate. The reaction proceeds in polar protic solvents such as ethanol or methanol under reflux conditions (60–80°C), yielding the product in high purity.

Table 2: Reaction Conditions and Parameters

ParameterDetail
Reactants2-Chloro-1-isopropyl-1H-benzimidazole, Hydrazine Hydrate
SolventEthanol/Methanol
Temperature60–80°C
Reaction Time4–6 hours
MechanismNucleophilic Aromatic Substitution

The chloro group at the 2-position is displaced by hydrazine, forming the hydrazino derivative. Purification typically involves recrystallization or column chromatography.

Scalability and Optimization

Industrial-scale production would require optimizing solvent recovery and minimizing byproducts. Continuous-flow reactors could enhance yield and reduce reaction times, though no specific data are available in the provided sources.

Biological Activities and Mechanisms

Enzyme Inhibition

The hydrazino group forms covalent adducts with enzyme active sites, particularly those containing thiol or carbonyl groups. For example, the compound inhibits cysteine proteases by reacting with the catalytic cysteine residue, disrupting proteolytic activity.

Anticancer Properties

In vitro assays demonstrate cytotoxicity against human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound induces apoptosis by activating caspase-3 and caspase-9 pathways, though in vivo efficacy remains unverified.

Chemical Reactivity and Applications

Oxidation Reactions

Treatment with potassium permanganate (KMnO₄) oxidizes the hydrazino group to a diazenyl moiety, forming 2-diazenyl-1-isopropyl-1H-benzo[d]imidazole. This reaction is pH-dependent and proceeds optimally under acidic conditions.

Reduction Reactions

Sodium borohydride (NaBH₄) reduces the hydrazino group to an amine, yielding 2-amino-1-isopropyl-1H-benzo[d]imidazole. This derivative exhibits enhanced stability and modified bioactivity.

Table 3: Derivative Synthesis and Applications

DerivativeSynthesis RouteApplication
2-Diazenyl-...Oxidation with KMnO₄Photodynamic therapy
2-Amino-...Reduction with NaBH₄Antiviral agents

Future Directions

Pharmacokinetic Studies

Further research is needed to evaluate oral bioavailability and metabolic stability. Structural modifications, such as prodrug formulations, could enhance solubility and absorption.

Targeted Drug Delivery

Conjugation with nanoparticles or antibody-drug conjugates (ADCs) may improve tumor-specific targeting, reducing off-site toxicity.

Computational Modeling

Molecular docking studies could identify novel biological targets, such as kinase enzymes or G-protein-coupled receptors (GPCRs), expanding therapeutic potential.

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